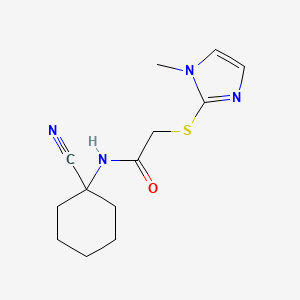![molecular formula C10H16ClN3O2 B13367085 Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride](/img/structure/B13367085.png)
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride is a chemical compound with the molecular formula C10H16ClN3O2 and a molecular weight of 245.71 This compound is known for its unique structure, which includes a pyrrolo[1,2-c]imidazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride typically involves the reaction of 4-chlorobutyronitrile with methanol in the presence of hydrogen chloride . This reaction forms the intermediate, which is then further reacted to produce the final compound. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality. The use of advanced equipment and automation can further enhance the production process.
化学反応の分析
Types of Reactions
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield reduced forms of the compound.
科学的研究の応用
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Some similar compounds include:
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives: These compounds share a similar core structure and exhibit comparable reactivity and applications.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds are also studied for their potential biological activities and therapeutic applications.
Uniqueness
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride is unique due to its specific structure and the presence of the ethyl and amino groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H16ClN3O2 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC名 |
ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate;hydrochloride |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)8(11)9-7-4-3-5-13(7)6-12-9;/h6,8H,2-5,11H2,1H3;1H |
InChIキー |
ZQRXUCVICONDRK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=C2CCCN2C=N1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


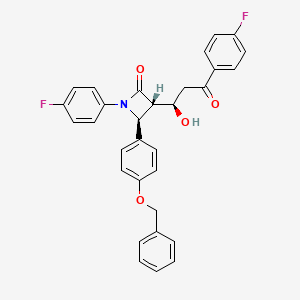
![2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate](/img/structure/B13367010.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B13367018.png)
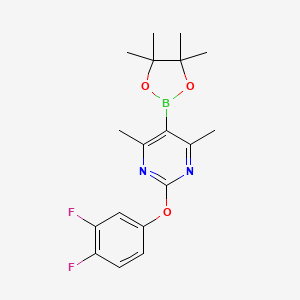
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13367034.png)
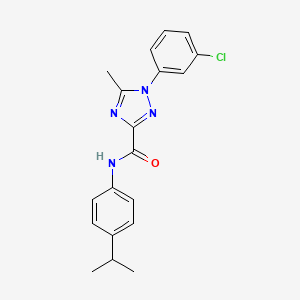
![3-[(Ethylsulfanyl)methyl]-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367052.png)
![2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13367064.png)
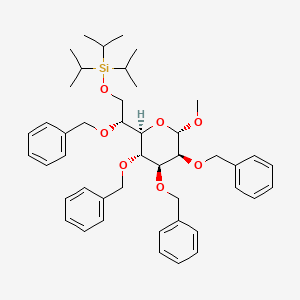
![N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13367080.png)
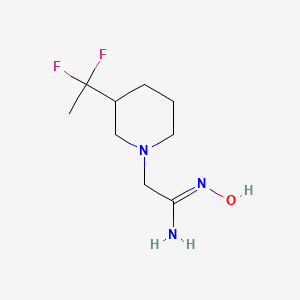

![N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B13367084.png)
